molecular formula C20H13ClN4 B13693683 2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine

2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B13693683
M. Wt: 344.8 g/mol
InChI Key: UKXLDLFJDNDOOW-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with a 5-chloro-3-pyridyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-pyridinecarboxylic acid with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with cyanuric chloride to yield the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C20H13ClN4

Molecular Weight

344.8 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C20H13ClN4/c21-17-11-16(12-22-13-17)20-24-18(14-7-3-1-4-8-14)23-19(25-20)15-9-5-2-6-10-15/h1-13H

InChI Key

UKXLDLFJDNDOOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CN=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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